molecular formula C12H16F2O2 B15242368 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanol

1-(3,5-Difluoro-2-isobutoxyphenyl)ethanol

Cat. No.: B15242368
M. Wt: 230.25 g/mol
InChI Key: LCROMXQANCYJRZ-UHFFFAOYSA-N
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Description

1-(3,5-Difluoro-2-isobutoxyphenyl)ethanol is a fluorinated organic compound with the molecular formula C12H16F2O2. This compound is characterized by the presence of two fluorine atoms and an isobutoxy group attached to a phenyl ring, along with an ethanol moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanol typically involves the reaction of 3,5-difluoro-2-isobutoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed:

    Oxidation: 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanone

    Reduction: Various alcohol derivatives

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

1-(3,5-Difluoro-2-isobutoxyphenyl)ethanol is utilized in a wide range of scientific research fields, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(3,5-Difluoro-2-methoxyphenyl)ethanol
  • 1-(3,5-Difluoro-2-ethoxyphenyl)ethanol
  • 1-(3,5-Difluoro-2-propoxyphenyl)ethanol

Comparison: 1-(3,5-Difluoro-2-isobutoxyphenyl)ethanol is unique due to the presence of the isobutoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkoxy groups, this compound may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C12H16F2O2

Molecular Weight

230.25 g/mol

IUPAC Name

1-[3,5-difluoro-2-(2-methylpropoxy)phenyl]ethanol

InChI

InChI=1S/C12H16F2O2/c1-7(2)6-16-12-10(8(3)15)4-9(13)5-11(12)14/h4-5,7-8,15H,6H2,1-3H3

InChI Key

LCROMXQANCYJRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1F)F)C(C)O

Origin of Product

United States

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